molecular formula C5H4BrClN2O2S B1295896 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine CAS No. 79091-24-0

5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine

Cat. No. B1295896
CAS RN: 79091-24-0
M. Wt: 271.52 g/mol
InChI Key: FATRNESSGITUQV-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine is a compound that falls within the class of nitrogen-containing heterocyclic compounds known as pyrimidines. These compounds are characterized by the presence of a six-membered ring containing two nitrogen atoms at positions 1 and 3 of the ring. The specific compound is substituted with a bromo group at the 5-position, a chloro group at the 4-position, and a methylsulfonyl group at the 2-position of the pyrimidine ring.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step reactions starting from commercially available substrates. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate in the synthesis of various pyrimidines, is synthesized from methyl 2-(4-bromophenyl) acetate through a three-step process with a total yield of 52.8% . Similarly, 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine is obtained from 5-bromo-2,4-dichloro-6-methylpyrimidine by treatment with methylhydrazine in chloroform . These methods demonstrate the versatility of pyrimidine chemistry and the ability to introduce various functional groups onto the pyrimidine core.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using spectroscopic techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, and the product crystallized in the monoclinic crystal system space group P21/n . Such analyses are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions in biological systems.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that are essential for their functionalization and application in medicinal chemistry. The nucleophilic substitution reactions are common, as seen with the reaction of 5-(methylsulfonyl)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with potassium cyanide, which proceeds smoothly to give the corresponding carbonitrile derivative . These reactions are important for the synthesis of more complex molecules with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their vibrational spectral data, can be obtained using techniques like FT-IR and FT-Raman spectroscopy. These properties are influenced by the molecule's geometry and the nature of substituents attached to the pyrimidine ring. For instance, the vibrational wave numbers and equilibrium geometry of a chemotherapeutic pyrimidine derivative were computed using density functional theory, which helps in understanding the stability and reactivity of the molecule . Additionally, the molecular electrostatic potential maps provide insights into the regions of the molecule that are prone to nucleophilic and electrophilic attacks, which is valuable information for drug design .

Scientific Research Applications

  • Specific Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, which are currently in preclinical and phase I studies for diabetes therapy . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar. They are used in the treatment of type II diabetes .
  • Methods of Application or Experimental Procedures : The preparation of this compound was achieved effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70kg/batch .
  • Results or Outcomes : This practical process was demonstrated to be scalable with a total yield of 24% . It resulted in significant cost reduction and is a novel process for the large-scale production of this key intermediate of SGLT2 inhibitors .

Safety And Hazards

When handling 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes . It is also advised to avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

While specific future directions for 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine were not found in the search results, research in the field of pyrimidine derivatives is ongoing, with a focus on developing new synthetic methods and exploring their potential pharmacological applications .

properties

IUPAC Name

5-bromo-4-chloro-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O2S/c1-12(10,11)5-8-2-3(6)4(7)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATRNESSGITUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286661
Record name 5-BROMO-4-CHLORO-2-(METHYLSULFONYL)PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine

CAS RN

79091-24-0
Record name 79091-24-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-BROMO-4-CHLORO-2-(METHYLSULFONYL)PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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